![molecular formula C9H12ClNO2 B14055876 (R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chiral compound that features a benzodioxole moiety. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a benzodioxole derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Formation: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the benzodioxole ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development: It may serve as a lead compound or intermediate in the development of new drugs.
Industry
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific characteristics.
作用機序
The mechanism of action of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
(S)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine: The non-chiral version of the compound.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups.
Uniqueness
®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its chiral nature and specific structural features, which can impart distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(1R)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
KGOBQBDZUNCOGL-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
正規SMILES |
CC(C1=CC2=C(C=C1)OCO2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


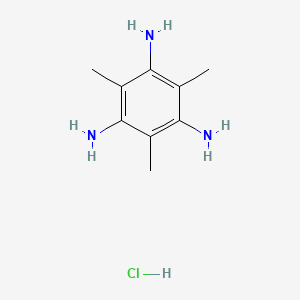
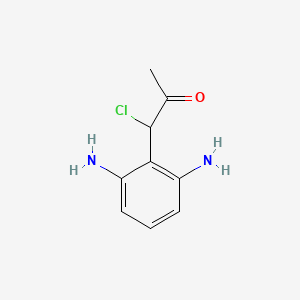
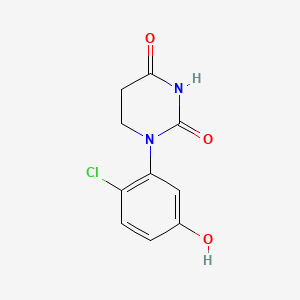
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
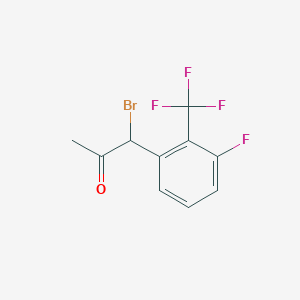
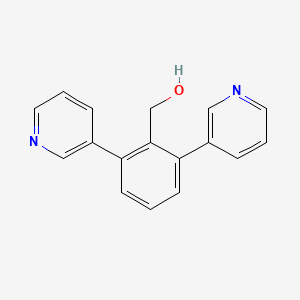
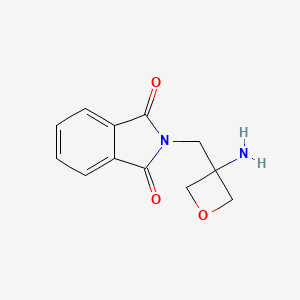
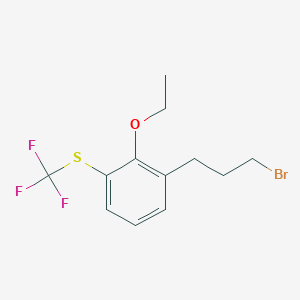
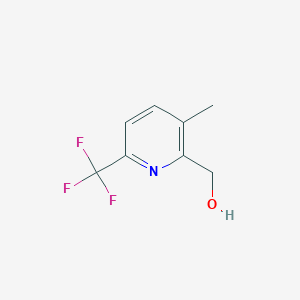

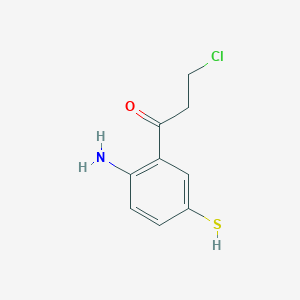
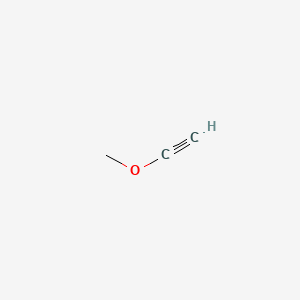
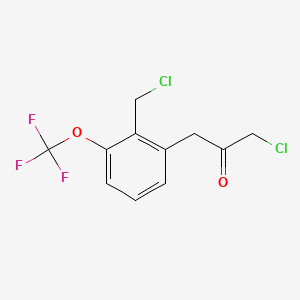
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)
